Cas no 86386-73-4 (Fluconazole)

Fluconazole is an antifungal triazole derivative with broad-spectrum activity against various fungal pathogens, including dermatophytes and yeasts. Its key advantages include high efficacy in treating systemic and superficial mycoses, well-tolerated pharmacokinetics, and a favorable safety profile. It is also effective when used in combination with other antimicrobial agents.
Fluconazole structure
Fluconazole structure
Product Name:Fluconazole
CAS No:86386-73-4
MF:C13H12F2N6O
MW:306.270788192749
MDL:MFCD00274549
CID:60973
PubChem ID:87560996
Update Time:2025-07-25

Fluconazole Chemical and Physical Properties

Names and Identifiers

    • Fluconazole
    • a.-(2,4-Difluorophenyl)-a-(1H-1,2,4,-triazol-1-ylmethyl)-1H-1,2 ,4-triazole-1-ethanol
    • 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol
    • Fluconazole solution
    • FLUCONAZOLE(RG)
    • UK-49858
    • 2,4-Difluoro-alpha,alpha-1-bis(1H-1,2,4-triazol-1-ylmethyl)benzylalcohol
    • diflucan
    • Difluean
    • Elazor
    • Fluconal
    • FluMycon
    • Flunazol
    • Flusol
    • triflucan
    • UK 49858
    • Zoltec
    • Fosfluconazole Impurity 1
    • 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
    • alpha-(2,4-Difluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol
    • 2,4-Difluoro-alpha,alpha1-bis(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol
    • [ "" ]
    • Biozolene
    • Biocanol
    • Fluconazol
    • Fungata
    • Fluconazolum
    • Pritenzol
    • Flucazol
    • Flunizol
    • Flukezol
    • Flucostat
    • Zonal
    • Alflucoz
    • Oxifugol
    • Forcan
    • Cryptal
    • Syscan
    • Canzol
    • Dimycon
    • Zemyc
    • Baten
    • Mutum
    • Fluconazolum [Latin]
    • Fluconazol [Spanish]
    • 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1
    • α-(2,4-Difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
    • 1-(2,4-Difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]methanol
    • 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol
    • Alkanazole
    • Difluconazole
    • Floroxan
    • Flucan
    • Flutec
    • Fluzon
    • Fungican
    • Fungicon
    • MeSH ID: D015725
    • Triconal
    • Zocon
    • SR-01000765440-8
    • HMS3373I19
    • F2173-0496
    • Z235354561
    • Fluconazole, >=98% (HPLC), powder
    • 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL
    • FLUCONAZOLE [JAN]
    • FLC
    • FLUCONAZOLE [WHO-IP]
    • MLS006011884
    • HMS2093M21
    • NCGC00095089-06
    • BRD-K05977355-001-23-2
    • Fluconazole in dextrose 5% in plastic container
    • 2-(2,4-Difluoro-phenyl)-1,3-bis-[1,2,4]triazol-1-yl-propan-2-ol
    • NSC-754343
    • SR-01000765440-2
    • 2,4-DIFLUORO-1',1'-BIS(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZYL ALCOHOL
    • 123631-92-5
    • 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol
    • NCGC00259789-01
    • .alpha.-(2,4-Difluorophenyl)-.alpha.-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol
    • 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)-2-propanol
    • Biozole
    • DIFLUCAN IN SODIUM CHLORIDE 0.9% IN PLASTIC CONTAINER
    • NCGC00095089-09
    • 2-(2,4-difluorophenyl)-1,3-di(1H-
    • Trican
    • NC00650
    • HMS3715F21
    • NS00000281
    • NCGC00095089-10
    • KBioSS_002134
    • FLUCONAZOLE [WHO-DD]
    • Flucoral
    • Spectrum5_001277
    • Spectrum3_001912
    • UNII-8VZV102JFY
    • BBL005614
    • NCGC00095089-11
    • NCGC00095089-08
    • Spectrum4_000090
    • BRD-K05977355-001-02-6
    • a-(2,4-Difluorophenyl)-a-(1H-1,2,4-triazol-1- ylmethyl)-1H-1,2,4-triazole-1-ethanol
    • FLCZ
    • SCHEMBL3151
    • Fluconazole & hGCSF
    • MLS001066394
    • Fluzon [Antifungal]
    • D01AC15
    • MLS001195645
    • UK-49,858
    • Fluconazoli
    • BAYT-006267
    • Tox21_300581
    • CCG-39065
    • AKOS000280854
    • KBio3_003009
    • Fluconazole [USAN]
    • Fluconazole, United States Pharmacopeia (USP) Reference Standard
    • Pharmakon1600-01503975
    • NCGC00254412-01
    • FLUCONAZOLE [USP MONOGRAPH]
    • BRD-K05977355-001-09-1
    • AB00052399_10
    • FLUCONAZOLE [INN]
    • HMS503M21
    • MG-3290 and Fluconazole
    • Fluconazole & Human recombinant granulocyte colony stimulating factor
    • NSC754343
    • A841625
    • Fluconazole, Pharmaceutical Secondary Standard; Certified Reference Material
    • Fluconazole,(S)
    • KBio2_007270
    • DIFLUCAN IN DEXTROSE 5% IN PLASTIC CONTAINER
    • Diflazon
    • Spectrum_001654
    • FLUCONAZOLE [ORANGE BOOK]
    • HMS3259H13
    • Tox21_111419_1
    • SMR000471882
    • HY-B0101
    • FLUCONAZOLE [USP-RS]
    • Fuconal
    • BIDD:GT0799
    • CAS-86386-73-4
    • MLS001165780
    • FLUCONAZOLE (MART.)
    • 2-(2,4-Difluorophenyl)-1,3-di-1H-1,2,4-triazol-1-ylpropan-2-ol
    • BDBM25817
    • NCGC00095089-02
    • MFCD00274549
    • KBio1_001030
    • BSPBio_003504
    • AB00052399-08
    • Fluconazole, Sodium Chloride
    • HMS1922O10
    • Fluconazole in sodium chloride 0.9%
    • 8VZV102JFY
    • HMS2230O22
    • DivK1c_001030
    • UK-49858;UK 49858;UK49858
    • HSDB 7420
    • Q411478
    • FLUCONAZOLI [WHO-IP LATIN]
    • cid_3365
    • C07002
    • NSC 758661
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-
    • DIFLUCAN IN SODIUM CHLORIDE 0.9%
    • FLUCONAZOLE (USP MONOGRAPH)
    • DB00196
    • BF164466
    • Fluconazole [USAN:USP:INN:BAN:JAN]
    • KBio2_004702
    • NINDS_001030
    • FLUCONAZOLE [MI]
    • Diflucan (TN)
    • SBI-0051880.P002
    • Fluconazole in sodium chloride 0.9% in plastic container
    • HMS2090I20
    • AB00052399-07
    • AC-428
    • CCRIS 7211
    • BAYT006267
    • Expel-F
    • FLUCONAZOLE [EP MONOGRAPH]
    • MLS001304713
    • Fluconazole (f)
    • KBio2_002134
    • NSC758661
    • Fluconazole & MC-510,011
    • Fluconazole for peak identification, European Pharmacopoeia (EP) Reference Standard
    • Fluconazole 100 microg/mL in Acetonitrile
    • CHEBI:46081
    • EN300-53634
    • Tox21_202240
    • 1ST10047
    • BRD-K05977355-001-18-2
    • Q-201120
    • 2-[2,4-bis(fluoranyl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
    • Fluconazole (USAN:USP:INN:BAN:JAN)
    • FLUCONAZOLE (EP MONOGRAPH)
    • FLUCONAZOLE [HSDB]
    • FLUCONAZOLE [VANDF]
    • KBioGR_000360
    • Fluconazole in Sodium Chloride
    • MGCD290 and Fluconazole
    • HMS3748G19
    • BCP28522
    • 86386-73-4
    • SR-01000765440
    • s1331
    • J02AC01
    • HMS3654P15
    • Fluconazole in combination with MGCD290
    • NCGC00095089-05
    • DRG-0005
    • MLS001306492
    • STK619301
    • NCGC00095089-01
    • UK-049858
    • SW199616-2
    • Fluconazolum (Latin)
    • SPBio_001613
    • Fluconazole, European Pharmacopoeia (EP) Reference Standard
    • Fluconazole- Bio-X
    • Fluzon (Antifungal)
    • DTXCID10627
    • Fluconazole (JP17/USP/INN)
    • 2,4-Difluoro-alpha,alpha-bis(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol
    • 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
    • NSC-758661
    • DL-407
    • CHEMBL106
    • SPECTRUM1503975
    • 1,2,4-triazol-1-yl)propan-2-ol
    • D00322
    • C13H12F2N6O
    • CS-1835
    • NCGC00095089-04
    • Fluconazole 2.0 mg/ml in Methanol
    • AF01 - Antifungals
    • Spectrum2_001607
    • Tox21_111419
    • DTXSID3020627
    • FLUCONAZOLE (USP-RS)
    • SR-01000765440-4
    • BRD-K05977355-001-19-0
    • fluconazolo
    • 1H-1,2,4-TRIAZOLE-1-ETHANOL, 1-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
    • Loitin
    • NCGC00095089-07
    • FLUCONAZOLE [MART.]
    • AB00052399_09
    • 1H-1,2,4-Triazole-1-ethanol, .alpha.-(2,4-difluorophenyl)-.alpha.-(1H-1,2,4-triazol-1-ylmethyl)-
    • IDI1_001030
    • KS-1059
    • F0677
    • MDL: MFCD00274549
    • Inchi: 1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
    • InChI Key: RFHAOTPXVQNOHP-UHFFFAOYSA-N
    • SMILES: FC1C=C(F)C(C(CN2C=NC=N2)(CN2C=NC=N2)O)=CC=1

Computed Properties

  • Exact Mass: 306.10400
  • Monoisotopic Mass: 306.104065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 81.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Powder
  • Density: 1.05
  • Melting Point: 138.0 to 142.0 deg-C
  • Boiling Point: 579.8±60.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Solubility: DMSO: 5 mg/mL
  • PSA: 81.65000
  • LogP: 0.73580
  • Merck: 4122
  • Color/Form: 2.0 mg/mL in methanol
  • Solubility: It is easily soluble in glacial acetic acid, methanol or ethanol, poorly soluble in water, and almost insoluble in ether
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

Fluconazole Security Information

Fluconazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Fluconazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Reference
Preparation of fluconazole
, Canada, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  24 h, 80 °C
Reference
Visible-Light-Induced Regioselective Radical Oxo-Amination of Alkenes with O2 as the Oxygen Source
Wang, Jiayang ; et al, Organic Letters, 2023, 25(28), 5333-5338

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, reflux
1.2 Solvents: Dimethylformamide ;  16 h, reflux
Reference
An improved method for the addition reactions of 1,3-dichloroacetone with combined organolithium-cerium trichloride reagents
Chen, Same-Ting; et al, Journal of the Chinese Chemical Society (Taipei, 2003, 50(4), 927-930

Production Method 4

Reaction Conditions
1.1 Reagents: 4-Amino-1,2,4-triazole Solvents: Isopropanol
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Reference
Process for the preparation of antimycotic 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives from aminotriazole and triazolylmethyl-substituted oxiranes.
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  48 min, rt → 130 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  48 min, 130 °C → 110 °C
Reference
Fully Automated Chemical Synthesis: Toward the Universal Synthesizer
Collins, Nathan ; et al, Organic Process Research & Development, 2020, 24(10), 2064-2077

Production Method 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Trifluoroacetic acid Solvents: Acetonitrile
Reference
Process for preparing biologically active derivatives of 1,2,4-triazole, particularly fluconazole, and intermediates useful in this process
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  3 h, 90 °C
1.2 Reagents: Sodium carbonate ;  rt → 90 °C; 3 h, 90 °C
Reference
Optimization and study on the synthesis of fluconazole
Wu, Chunli; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(4), 304-307

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  15 min, rt; rt → 60 °C
1.2 4.5 h, 60 °C
Reference
The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole
Korwar, Sudha; et al, European Journal of Organic Chemistry, 2017, 2017(44), 6495-6498

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  3 h, 90 °C
Reference
Synthesis and crystal structure of [α-(2, 4-difluorophenyl)- α-(1H-1, 2, 4-triazole-1-ylmethyl)-1H-1, 2, 4-triazole-1-ethanol]Cu(II) complex
Wang, Yongfen; et al, Asian Journal of Chemistry, 2014, 26(24), 8593-8595

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ;  10 min
Reference
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Production Method 11

Reaction Conditions
Reference
Triazoles
, United Kingdom, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 80 °C
Reference
Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium
von Keutz, Timo; et al, Organic Letters, 2019, 21(24), 10094-10098

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 - 4 h, rt
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 - 5 °C
1.3 Reagents: Hydrochloric acid ,  Sodium hypophosphite Solvents: Water ;  2 h, rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Study on the new preparation of fluconazole
Wang, Jian-xiang, Zhongguo Xiandai Yingyong Yaoxue, 2006, 23(1), 35-37

Production Method 14

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  97 min, rt → 130 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  48 min, rt → 110 °C
Reference
Multi-step continuous flow synthesis of fluconazole
Szeto, Judy; et al, Journal of Flow Chemistry, 2019, 9(1), 35-42

Fluconazole Raw materials

Fluconazole Preparation Products

Fluconazole Suppliers

Amadis Chemical Company Limited
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(CAS:86386-73-4)Fluconazole
Order Number:A1204094
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Purity:99%
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Price ($):313.0
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(CAS:86386-73-4)Fluconazole
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Purity:99.9%
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(CAS:86386-73-4)Fluconazole
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Quantity:25KG,200KG,1000KG
Purity:99%
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(CAS:86386-73-4)Fluconazole
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Fluconazole Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Fluconazole

Fluconazole (86386-73-4): Chemical Structure and Pharmacological Properties

Fluconazole, with the CAS number 86386-73-4, is a widely used triazole antifungal agent known for its broad-spectrum activity against Candida, Cryptococcus, and other fungal pathogens. Its chemical structure features a bis-triazole moiety, which enhances its selectivity for fungal cytochrome P450 enzymes, minimizing human toxicity. Researchers emphasize its high bioavailability (over 90%) and excellent cerebrospinal fluid penetration, making it a first-line treatment for systemic fungal infections. Recent studies focus on its synergistic effects with echinocandins, addressing drug resistance—a key concern in clinical mycology. The compound's stability under physiological conditions (pH 7.4) further supports its oral and IV formulations, aligning with patient compliance trends.

Fluconazole (86386-73-4): Clinical Applications and Therapeutic Efficacy

In clinical practice, Fluconazole (86386-73-4) is pivotal for treating vulvovaginal candidiasis, oropharyngeal thrush, and cryptococcal meningitis. Meta-analyses highlight its >80% cure rate in uncomplicated candidiasis, with dosing flexibility (50–400 mg/day) tailored to infection severity. Emerging data on prophylactic use in immunocompromised patients (e.g., HIV/AIDS or post-transplant) underscores its role in reducing fungal morbidity. However, resistance monitoring remains critical, particularly for Candida glabrata and Candida krusei. Current guidelines recommend susceptibility testing before prolonged therapy, reflecting precision medicine demands in infectious diseases.

Fluconazole (86386-73-4): Mechanism of Action and Drug Resistance

The antifungal mechanism of Fluconazole (86386-73-4) involves inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis—a vital component of fungal cell membranes. This action leads to membrane instability and fungal cell death. Recent genomic studies reveal that upregulation of efflux pumps (e.g., CDR1 and MDR1) and target enzyme mutations (ERG11) drive resistance. Innovations like azole-derivative combinational therapy aim to overcome these challenges. Pharmaceutical developers are also exploring nanocarrier systems to enhance Fluconazole's delivery to biofilm-embedded fungi, a hotspot in antimicrobial research.

Fluconazole (86386-73-4): Safety Profile and Drug Interactions

While Fluconazole (86386-73-4) is generally well-tolerated, its hepatic metabolism via CYP2C9/CYP3A4 necessitates caution with co-administered drugs like warfarin or phenytoin, which may precipitate toxicity. Common adverse effects (<5% incidence) include headache and gastrointestinal distress, though severe hepatotoxicity is rare. Pharmacovigilance data emphasize therapeutic drug monitoring in renal impairment (CrCl <50 mL/min), where dose adjustments are mandatory. Patient education on alcohol avoidance during treatment—to prevent disulfiram-like reactions—is another trending topic in outpatient care.

The global demand for Fluconazole (86386-73-4) continues to rise, driven by increasing fungal infection prevalence and generic drug accessibility. Market analysts project a 5.2% CAGR (2023–2030), with Asia-Pacific leading due to expanding healthcare infrastructure. Research frontiers include repurposing Fluconazole for antifungal-coated medical devices and AI-driven drug design to optimize azole scaffolds. Environmental concerns about azole persistence in wastewater also spur innovations in biodegradable analogs, aligning with sustainable pharma goals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86386-73-4)Fluconazole
A1204094
Purity:99%
Quantity:500g
Price ($):313.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:86386-73-4)Fluconazole
sfd8450
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email